
N-(4-methoxybenzyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxybenzyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide, also known as MBC-11, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in cancer research. MBC-11 is a member of the class of benzyl ethers and is a potent inhibitor of the protein phosphatase 2A (PP2A) enzyme.
Mecanismo De Acción
N-(4-methoxybenzyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide inhibits the activity of PP2A by binding to the catalytic subunit of the enzyme. This prevents PP2A from dephosphorylating its target proteins, leading to the accumulation of phosphorylated proteins and ultimately cell death. This compound has been shown to be highly selective for cancer cells, sparing normal cells from its cytotoxic effects.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, leading to tumor regression. This compound has also been shown to enhance the efficacy of chemotherapy drugs in cancer cells, making it a promising candidate for combination therapy. This compound has been shown to be well-tolerated in animal studies, with no significant toxicity observed.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(4-methoxybenzyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide is its selectivity for cancer cells, making it a promising candidate for cancer therapy. This compound has also been shown to enhance the efficacy of chemotherapy drugs, making it a potential candidate for combination therapy. One limitation of this compound is its relatively low solubility in water, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of N-(4-methoxybenzyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide. One direction is the development of more potent and selective PP2A inhibitors based on the structure of this compound. Another direction is the investigation of the mechanism of action of this compound in cancer cells, which may lead to the identification of new targets for cancer therapy. Additionally, the combination of this compound with other cancer drugs may lead to the development of more effective cancer treatments. Finally, the investigation of the pharmacokinetics and pharmacodynamics of this compound in animal models may lead to the development of more effective dosing strategies for clinical use.
Métodos De Síntesis
The synthesis of N-(4-methoxybenzyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide involves the reaction of 4-methoxybenzyl bromide with 4-(morpholinosulfonyl)phenol in the presence of sodium hydride and acetone. The reaction yields the desired product, this compound, which can be purified by column chromatography. The chemical structure of this compound is shown in Figure 1.
Aplicaciones Científicas De Investigación
N-(4-methoxybenzyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide has been extensively studied for its potential applications in cancer research. PP2A is a tumor suppressor protein that is frequently downregulated in cancer cells, making it an attractive target for cancer therapy. This compound has been shown to selectively inhibit the activity of PP2A in cancer cells, leading to cell death and tumor regression. This compound has also been shown to enhance the efficacy of chemotherapy drugs in cancer cells, making it a promising candidate for combination therapy.
Propiedades
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-(4-morpholin-4-ylsulfonylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O6S/c1-26-17-4-2-16(3-5-17)14-21-20(23)15-28-18-6-8-19(9-7-18)29(24,25)22-10-12-27-13-11-22/h2-9H,10-15H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGEKFEIJTHXMMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)COC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

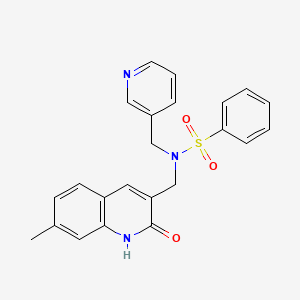
![3-(dimethylsulfamoyl)-4-methoxy-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B7717881.png)
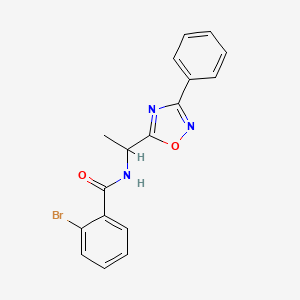
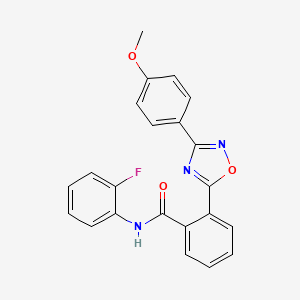
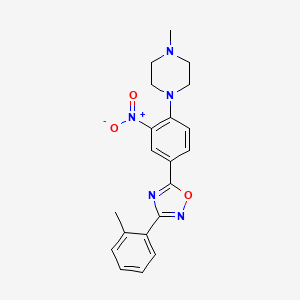
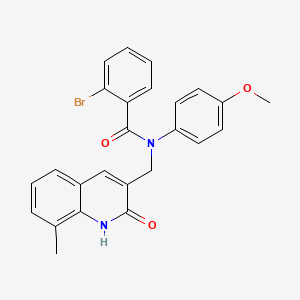




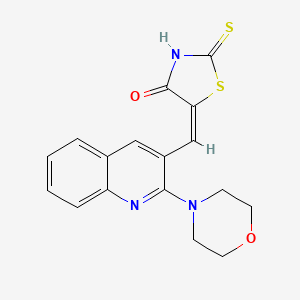
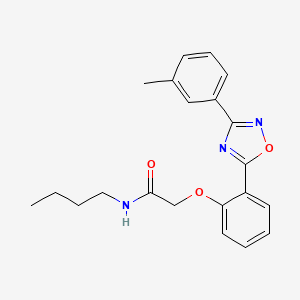
![3-methyl-N-[3-(methylsulfanyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7717972.png)
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide](/img/structure/B7717978.png)